2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound is a spirocyclic triazaspiro derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- 8-Ethyl group: Enhances lipophilicity and steric bulk compared to methyl analogs.
- Sulfanyl bridge: Links the spirocyclic system to an acetamide moiety.
- N-(4-Ethoxyphenyl)acetamide: Provides hydrogen-bonding capability via the amide group and modulates solubility through the ethoxy substituent.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2S/c1-3-30-15-13-25(14-16-30)28-23(18-5-7-19(26)8-6-18)24(29-25)33-17-22(31)27-20-9-11-21(12-10-20)32-4-2/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMFXYYIBFGOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the bromophenyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It may react with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Core Modifications
The closest analog, 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (), differs in two regions:
8-Methyl vs. 8-Ethyl :
- Molecular Weight : The ethyl group increases the molecular weight by ~26 g/mol (C24H27BrN4O3S → C25H29BrN4O3S) .
- Steric Effects : Ethyl may alter conformational flexibility or binding pocket interactions.
N-Aryl Substituent :
NMR Spectral Shifts
highlights that substituent changes in analogous compounds (e.g., rapamycin derivatives) induce chemical shift variations in specific regions (e.g., positions 29–36 and 39–44). For the target compound:
- Ethyl Group : Likely causes upfield/downfield shifts in aliphatic regions compared to methyl.
- Ethoxy vs. Methoxy : Aromatic proton signals (e.g., para-ethoxy) may differ due to electronic and anisotropic effects .
Physicochemical and Computational Comparisons
Lumping Strategy in Modeling
notes that compounds with similar structures are often grouped as surrogates in environmental or metabolic models. The target compound and its analogs could be lumped due to shared features:
- Triazaspiro Core : Governs reactivity in oxidation or hydrolysis pathways.
- Bromophenyl Group : May dictate photodegradation behavior.
However, substituents like ethyl vs. methyl would lead to distinct rate constants in such models .
Crystallographic and Structural Analysis
Key comparisons include:
- Hydrogen Bonding : The acetamide group in the target compound likely forms stronger intermolecular hydrogen bonds than methoxy-substituted analogs.
- Spirocyclic Conformation : Ethyl’s bulk may induce subtle torsional angles in the triazaspiro ring compared to methyl .
Tabulated Comparison of Key Features
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a triazaspiro framework and various functional groups, including a bromine atom and a sulfur atom. Its molecular formula is , with a molecular weight of approximately 529.5 g/mol. The presence of these elements contributes significantly to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural configuration allows for high-affinity binding to these targets, which modulates their activity and influences various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has been tested against various bacterial strains, showcasing significant antibacterial properties.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could have therapeutic implications in diseases such as diabetes and obesity.
Research Findings
A summary of key research findings related to the biological activity of the compound is presented below:
Case Studies
- Antimicrobial Efficacy : A study investigated the effect of the compound on Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.
- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : The compound was tested for its inhibitory effects on β-glucuronidase activity, which plays a role in drug metabolism. Results indicated significant inhibition at low concentrations, supporting its use in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions starting with spirocyclic core formation using bromine and ethyl iodide, followed by sequential introduction of bromophenyl, sulfanyl, and acetamide groups . To optimize yields:
- Use Design of Experiments (DOE) to test variables (e.g., temperature, solvent polarity, catalyst loading).
- Employ flow chemistry for controlled reagent mixing and reduced side reactions .
- Monitor intermediates via HPLC or TLC to identify bottlenecks .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- NMR (¹H/¹³C) : Assign peaks for spirocyclic protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) to confirm substituent positions .
- HRMS : Validate molecular weight (theoretical: ~531.47 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolve spirocyclic geometry and hydrogen-bonding networks .
Q. How does the sulfanyl group influence stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (ICH guidelines): Expose the compound to pH 1–13 buffers and temperatures up to 60°C.
- Monitor degradation via UV-Vis spectroscopy (λmax ~255 nm) and LC-MS to identify oxidation byproducts (e.g., sulfoxides) .
- Store at –20°C in anhydrous DMSO to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., kinase inhibition IC₅₀ values) be resolved?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Compare analogs with halogen substitutions (e.g., Cl vs. Br) using kinase inhibition assays .
- Validate target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Control for assay variability (e.g., ATP concentration, enzyme lot) using standardized protocols .
Q. What mechanistic insights explain its interaction with kinase targets?
- Methodology :
- Molecular docking : Simulate binding poses with kinase ATP-binding pockets (e.g., using AutoDock Vina). Focus on interactions between the bromophenyl group and hydrophobic residues .
- Alanine scanning mutagenesis : Identify critical kinase residues for binding .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .
Q. How can computational modeling predict its metabolic fate and toxicity?
- Methodology :
- In silico ADMET prediction : Use tools like SwissADME to assess CYP450 metabolism and blood-brain barrier permeability.
- Density Functional Theory (DFT) : Calculate activation energies for sulfanyl oxidation pathways .
- Validate predictions with hepatocyte microsomal assays .
Q. What experimental designs address discrepancies in spirocyclic ring conformation across studies?
- Methodology :
- Variable-temperature NMR : Probe conformational flexibility of the spirocyclic core .
- Molecular dynamics (MD) simulations : Compare solvent-dependent ring puckering (e.g., in DMSO vs. water) .
- Synchrotron XRD : Resolve low-energy conformers at high resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
